molecular formula C10H6ClF3N2O B2469202 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 1304255-05-7

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B2469202
CAS No.: 1304255-05-7
M. Wt: 262.62
InChI Key: XNMSPIQCWXYFAA-UHFFFAOYSA-N
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Description

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole ( 1304255-05-7) is a pyrazole-based chemical reagent of high interest in chemical synthesis and biological activity research. With the molecular formula C10H6ClF3N2O and a molecular weight of 262.62 g/mol, this compound features a 1H-pyrazole ring substituted with a chloro group and a 4-(trifluoromethoxy)phenyl moiety . Pyrazole derivatives are recognized as privileged structures in medicinal and agrochemical research due to their wide spectrum of biological properties . They are frequently investigated for their potential insecticidal and fungicidal activities, serving as key scaffolds in the development of new agrochemicals . In pharmaceutical research, analogous pyrazole compounds have demonstrated significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and antitumor effects, making them valuable precursors in drug discovery campaigns . The specific substitution pattern on this pyrazole ring makes it a versatile building block for synthesizing more complex molecules and for exploring structure-activity relationships (SAR). The compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for detailed quality control and safety information.

Properties

IUPAC Name

4-chloro-5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-5-15-16-9(8)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSPIQCWXYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304255-05-7
Record name 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
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Preparation Methods

Synthetic Strategies and Methodologies

Knorr-Type Cyclization with Functionalized 1,3-Diketones

The Knorr pyrazole synthesis, involving the reaction of 1,3-diketones with hydrazines, is a cornerstone for constructing substituted pyrazoles. For the target compound, this method requires a pre-functionalized 1,3-diketone bearing the 4-(trifluoromethoxy)phenyl moiety and a chlorinated β-position.

Procedure:
  • Synthesis of 3-Chloro-1-[4-(trifluoromethoxy)phenyl]propane-1,3-dione :

    • React 4-(trifluoromethoxy)acetophenone with chloroacetyl chloride in the presence of a base (e.g., NaH) to form the diketone.
    • Reaction conditions: 0–5°C in anhydrous THF, 12-hour stirring.
  • Cyclization with Hydrazine :

    • Treat the diketone with hydrazine hydrate (1.2 equiv) in ethanol under reflux (78°C, 6 hours).
    • The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration.

Yield : 58–65% after silica gel chromatography.
Key Challenge : Ensuring regioselectivity to favor the 3,4-substitution pattern over 3,5-isomers.

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

This method, adapted from Pechmann’s classical approach, utilizes α,β-unsaturated ketones (enones) and substituted hydrazines.

Procedure:
  • Preparation of 4-Chloro-3-[4-(trifluoromethoxy)phenyl]propenone :

    • Condense 4-(trifluoromethoxy)benzaldehyde with chloroacetone via Claisen-Schmidt condensation (KOH/EtOH, 50°C, 8 hours).
  • Reaction with Hydrazine :

    • Add hydrazine hydrate (1.5 equiv) to the enone in methanol, stirring at 25°C for 24 hours.
    • The reaction forms the pyrazole ring via conjugate addition and cyclization.

Yield : 70–75% after recrystallization from ethanol.
Advantage : Higher regioselectivity compared to Knorr synthesis due to the electronic effects of the trifluoromethoxy group.

Diazotization and Coupling of Arylhydrazines

A patent-derived method (EP3112350B1) employs p-chlorophenylhydrazine and acrylic derivatives to construct the pyrazole core.

Procedure:
  • Synthesis of 4-(Trifluoromethoxy)phenylhydrazine :

    • Reduce 4-(trifluoromethoxy)nitrobenzene with LiAlH4 in THF (0°C to 25°C, 4 hours).
  • Cyclization with Methyl Acrylate :

    • React the hydrazine with methyl acrylate in acetic acid (120°C, 6 hours) to form the pyrazole ring.
    • Chlorination at position 4 is achieved using N-chlorosuccinimide (NCS) in DMF (80°C, 3 hours).

Yield : 62% overall yield after chlorination and purification.
Scale-Up Consideration : Requires careful handling of diazonium intermediates to avoid exothermic decomposition.

Optimization and Mechanistic Insights

Role of Trifluoromethoxy Group in Regioselectivity

The electron-withdrawing nature of the trifluoromethoxy group directs cyclization to favor the 3-position on the pyrazole ring. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for the observed regiochemistry due to stabilization of the transition state.

Solvent and Temperature Effects

  • Knorr Synthesis : Polar aprotic solvents (e.g., DMF) improve diketone solubility but may reduce yield due to side reactions. Ethanol balances reactivity and cost.
  • Cyclocondensation : Methanol at ambient temperature minimizes epimerization of the enone intermediate.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.21 (s, 1H, pyrazole H-5)
    • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic H)
    • δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H).
  • LC-MS : m/z 292.03 [M+H]+ (calc. 292.05).

Purity Assessment

  • HPLC : >99% purity achieved using a C18 column (MeCN:H2O = 70:30, 1.0 mL/min).

Industrial Applications and Scale-Up Challenges

The compound’s antimicrobial and analgesic properties drive demand for kilogram-scale synthesis. Key challenges include:

  • Trifluoromethylation Costs : Trifluoromethoxy reagents (e.g., CF3I) account for 40% of raw material expenses.
  • Waste Management : Fluorinated byproducts require specialized disposal to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives, including 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, show promising anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vivo models have shown significant reduction in edema, suggesting potential for treating inflammatory conditions .
  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. For instance, various studies have reported that compounds similar to this compound exhibit activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential use as antimicrobial agents .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. Certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Anti-inflammatory Evaluation

A study by El-Sayed et al. synthesized a series of pyrazole derivatives, including this compound, and tested their anti-inflammatory effects using carrageenan-induced rat paw edema models. The results indicated that these compounds exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium .

Case Study 2: Antimicrobial Screening

Research conducted by Bekhit et al. assessed the antimicrobial activity of various pyrazole derivatives against E. coli and Candida albicans. The study found that certain derivatives showed potent activity, suggesting that this compound could be developed into effective antimicrobial agents .

Data Table of Biological Activities

Activity TypeTest Organism/ModelResult SummaryReference
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in paw swellingEl-Sayed et al.
AntimicrobialE. coli, S. aureusPotent antibacterial activity observedBekhit et al.
AnticancerVarious cancer cell linesInduced apoptosis and cell cycle arrestGeneral findings

Mechanism of Action

The mechanism of action of 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Patterns and Molecular Properties

A comparative analysis of substituent positioning and functional groups reveals key differences in physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Applications/Activities References
4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole Cl (4), 4-(OCF3)Ph (3) 262.62 –Cl, –OCF3 Potential enzyme inhibition, agrochemicals
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole CF3 (3), 4-ClPh (5), 4-OMePh (1) 367.77 –CF3, –Cl, –OMe Antimicrobial intermediates
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole CF3 (3), 3,4,5-OMePh (5), 4-OMePh (1) 408.37 –CF3, –OMe (multiple) Crystallographic studies
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Cl (5), CF2H (3), –COOH (4), –Me (1) 220.59 –Cl, –CF2H, –COOH Agrochemical synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy (–OCF3) group in the target compound enhances stability and hydrophobic interactions compared to methoxy (–OMe) groups in analogs like the compound from .
  • Chlorine Positioning: Chlorine at position 4 (target compound) vs.
  • Carboxylic Acid Derivatives : The presence of a carboxylic acid group in increases polarity, affecting solubility and bioavailability.
Crystallography:
  • In contrast, the trifluoromethoxy group in the target compound may adopt a conformation that maximizes hydrophobic interactions .

Biological Activity

4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS No. 1304255-05-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Formula C11H8ClF3N2O\text{Chemical Formula }C_{11}H_8ClF_3N_2O

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. Notably, compounds with trifluoromethyl substitutions have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compound0.78 - 3.125Staphylococcus aureus
Other Trifluoromethyl PyrazolesVariesEnterococcus faecalis

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent bactericidal effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial cell function. Studies suggest that the compound inhibits macromolecular synthesis, leading to a broad range of inhibitory effects on bacterial growth and biofilm formation . The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

Study on Antibacterial Efficacy

In a study assessing the antibacterial properties of various pyrazole derivatives, researchers found that those containing trifluoromethyl groups demonstrated significantly lower MIC values against S. aureus compared to their non-fluorinated counterparts. The study utilized time-kill assays to confirm the bactericidal activity of these compounds .

In Vivo Toxicity Assessment

An in vivo study evaluated the toxicity profile of this compound at doses up to 50 mg/kg in mice. The results indicated no significant adverse effects on organ function, as assessed by blood plasma markers and histopathological examinations . This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, and how are they optimized for yield and purity?

The compound is typically synthesized via condensation reactions involving hydrazine derivatives and ketones. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core . Optimization strategies include:

  • Reaction time and temperature : Prolonged reflux (6–8 hours at 50–80°C) improves cyclization efficiency.
  • Catalysis : Copper sulfate enhances regioselectivity in triazole-pyrazole hybrid syntheses .
  • Purification : Recrystallization from ethanol or THF/water mixtures yields high-purity products (e.g., 84.5% yield after slow evaporation) .

Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions. For example, the trifluoromethoxy group shows a distinct 19F^{19}F signal at ~−58 ppm .
  • X-ray crystallography : Resolves molecular conformation, such as dihedral angles between the pyrazole ring and aromatic substituents (e.g., 8.35°–18.23°) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 353.05 for C10_{10}H7_7ClF3_3N2_2O) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact, as the compound may cause irritation .
  • Storage : Keep in airtight containers at −20°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism). Methodological approaches include:

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate dominant conformers .
  • Crystallographic refinement : Weak interactions (e.g., C–H⋯π) stabilize specific conformations in the solid state .

Q. What strategies improve regioselectivity in derivatization reactions involving the pyrazole core?

  • Electrophilic directing groups : The 4-trifluoromethoxy group directs electrophiles to the C-5 position via resonance effects .
  • Protecting groups : Use of acetyl or benzyl groups on nitrogen prevents unwanted side reactions during functionalization .
  • Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) selectively modifies the 4-aryl substituent .

Q. How do computational methods aid in predicting biological activity or reactivity of this compound?

  • Molecular docking : Screens against targets like carbonic anhydrase isoforms (e.g., CAH1, CAH2) to predict inhibitory activity .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial or anti-inflammatory activity .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for reaction optimization .

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